![molecular formula C16H26N2O4S B2545418 N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide CAS No. 899739-28-7](/img/structure/B2545418.png)
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide
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Description
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide, also known as BAY 43-9006, is a synthetic organic compound that has gained significant attention in the field of cancer research due to its potential as a multi-targeted kinase inhibitor.
Scientific Research Applications
Drug Development and Medicinal Chemistry
The N-tert-butyl amide group in this compound plays a crucial role in drug design and development. Researchers have explored its potential applications in several therapeutic areas:
Benign Prostatic Hyperplasia (BPH) Treatment: The compound’s structural features make it relevant for treating BPH. Drugs like finasteride utilize similar amide groups to inhibit 5-alpha-reductase, reducing dihydrotestosterone levels and alleviating BPH symptoms .
HIV Therapy: Nelfinavir , a protease inhibitor used in HIV treatment, contains an N-tert-butyl amide moiety. This group contributes to the drug’s pharmacokinetics and efficacy .
Neuroprotective Therapy: CPI-1189 , with antioxidant properties, has potential as a neuroprotective agent for treating HIV-associated central nervous system (CNS) diseases. Its N-tert-butyl amide structure is relevant in this context .
Polymerization and Material Science
The compound’s unique structure may find applications in polymerization reactions and material science:
- Polymer Synthesis : Researchers have investigated the polymerization of N-vinyl carbazole using various catalysts, including metal nitrates. The N-tert-butyl amide group could play a role in designing functional polymers .
Organic Synthesis and Chemical Reactions
The N-tert-butyl amide group has been employed in various synthetic routes:
Ritter Reaction: Historically, N-tert-butyl amides were synthesized via the Ritter reaction. This involved reacting tert-butanol, tert-butyl bromide, or other derivatives with nitriles to produce N-tert-butyl amides .
Alternative Routes: Besides the Ritter reaction, other methods include using methyl tert-butyl ethers, methyl ethers, and di-tert-butyl dicarbonate to synthesize N-tert-butyl amides .
Biological Studies and Receptor Binding
The compound’s structure may influence biological interactions:
- CRHR1 Binding Affinity : Related compounds have been evaluated for their binding affinity to corticotropin-releasing hormone type 1 receptors (CRHR1) . Understanding these interactions can guide drug development .
Catalysis and Green Chemistry
The compound’s stability and reactivity make it relevant for catalytic processes:
- Cu(OTf)2 Catalysis : Cu(OTf)2 has been used as a catalyst for synthesizing N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate. This green chemistry approach occurs under solvent-free conditions at room temperature .
Electrochemistry and Microelectrodes
The compound’s electrochemical properties have been explored:
properties
IUPAC Name |
N-[2-[butyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-6-12-18(5-2)23(20,21)13-11-17-16(19)14-7-9-15(22-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXRCOLJMUASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide |
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